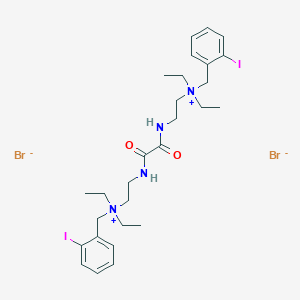
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)-, dibromide, also known as AOBBD, is a chemical compound with potential applications in scientific research. This compound is a quaternary ammonium salt that is synthesized through a multistep process. AOBBD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is not well understood. However, it is believed that the compound works by binding to biological molecules, such as DNA and RNA, and disrupting their function. Additionally, this compound has been shown to have membrane-disrupting properties, which may contribute to its antibacterial and antifungal effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its selectivity for binding to DNA and RNA. This makes it a promising candidate for use in fluorescence-based assays. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. However, one limitation of using this compound in laboratory experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
未来方向
There are several areas of future research that could be explored with AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential use of this compound in the development of new anticancer agents.
合成方法
The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE involves a multistep process that begins with the reaction of diethylamine with oxalyl chloride to form diethyl oxalate. Next, this compound is reacted with o-iodobenzyl chloride to form diethyl(o-iodobenzyl)oxalate. The final step involves the reaction of this compound with bis(iminoethylene) dibromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure that the final product is pure and free from impurities.
科学研究应用
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. This compound has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in fluorescence-based assays. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
属性
CAS 编号 |
106978-54-5 |
|---|---|
分子式 |
C28H42Br2I2N4O2 |
分子量 |
880.3 g/mol |
IUPAC 名称 |
2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide |
InChI |
InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H |
InChI 键 |
KSOXZNGVGGGTMP-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
规范 SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
同义词 |
(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)







